Microtubule destabilizing agent-1
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H26N4O4 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-hydroxy-2-[2-methoxy-5-[methyl-(2-methylquinazolin-4-yl)amino]phenoxy]-3-methylbutanamide |
InChI |
InChI=1S/C22H26N4O4/c1-13(2)20(22(27)25-28)30-19-12-15(10-11-18(19)29-5)26(4)21-16-8-6-7-9-17(16)23-14(3)24-21/h6-13,20,28H,1-5H3,(H,25,27) |
InChI Key |
ZTYHIBVAHSWEEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC(=C(C=C3)OC)OC(C(C)C)C(=O)NO |
Origin of Product |
United States |
Molecular Interactions and Mechanistic Elucidation of Microtubule Destabilizing Agent 1
Binding Site Characterization on Tubulin Dimer
Molecular modeling and subsequent experimental validation have been crucial in elucidating the precise binding location of Microtubule destabilizing agent-1 on the αβ-tubulin heterodimer.
Computational docking studies have identified that this compound binds at the interface between the α-tubulin and β-tubulin subunits. mdpi.comnih.govacs.org This interfacial region is a well-characterized pocket for a class of microtubule inhibitors, indicating a specific and targeted mode of action for this compound. The positioning of the agent within this cleft allows it to interfere with the longitudinal association of tubulin dimers, which is a prerequisite for microtubule elongation.
Detailed molecular docking simulations have demonstrated that this compound specifically occupies the colchicine (B1669291) binding site on β-tubulin. mdpi.comnih.govacs.org This pocket is a deep, hydrophobic cavity located at the intra-dimer interface between the α and β subunits. The binding orientation of this compound within this site is stabilized by a series of specific molecular interactions.
The trimethoxyphenyl group, a common feature of many colchicine-site inhibitors, fits deeply into the hydrophobic pocket. Analysis of the binding mode suggests that key amino acid residues within the β-tubulin subunit form hydrogen bonds and hydrophobic interactions with the ligand. For instance, studies on similar compounds binding in this pocket show hydrogen bond interactions with residues such as Cys241, Thr179, Ala250, and Asn268, which are critical for anchoring the molecule in place. researchgate.net The specific interactions of this compound within this pocket are crucial for its high-affinity binding and subsequent biological activity.
Table 1: Key Features of the Tubulin Binding Site for this compound
| Feature | Description |
| Binding Site | Colchicine Site |
| Location | Intra-dimer interface of the αβ-tubulin heterodimer, primarily on the β-subunit |
| Nature of Pocket | Predominantly hydrophobic cavity |
| Key Interactions | Hydrogen bonding and hydrophobic interactions with specific amino acid residues |
Impact on Tubulin Dimer Conformation
Binding of ligands to the colchicine site is known to induce a conformational change in the tubulin dimer. While not directly visualized for this compound, its action as a potent inhibitor of polymerization strongly implies a similar mechanism. Colchicine-site binders typically prevent the "straight" conformation that tubulin dimers must adopt to incorporate into a growing microtubule lattice. Instead, the binding of the agent is thought to stabilize a curved or bent conformation of the tubulin dimer. This altered conformation renders the dimer incapable of proper assembly, effectively sequestering it from the pool of polymerizable tubulin.
Influence on Tubulin Polymerization Dynamics
The interaction of this compound with tubulin has a profound and direct impact on the dynamic instability of microtubules, leading to a net depolymerization effect.
Table 2: Effect of this compound on Tubulin Polymerization
| Assay | Result | Mechanism |
| In vitro Tubulin Polymerization Assay | Potent inhibition of microtubule assembly | Binds to the colchicine site, preventing the incorporation of tubulin dimers into the growing microtubule |
In addition to preventing assembly, this compound actively promotes the disassembly of existing microtubule networks. Immunofluorescence microscopy of cancer cells treated with the compound reveals a dramatic disruption and depolymerization of the cellular microtubule architecture. researchgate.netnih.govfrontiersin.org The normally well-organized, filamentous network of microtubules is replaced by a diffuse pattern of tubulin staining throughout the cytoplasm, indicating a collapse of the microtubule cytoskeleton. researchgate.netnih.govfrontiersin.org This depolymerization effect disrupts the mitotic spindle, a microtubule-based structure essential for chromosome segregation, leading to cell cycle arrest in the G2/M phase and ultimately, apoptosis. frontiersin.org
Effects on Microtubule Dynamic Instability Parameters (e.g., catastrophe frequency, rescue frequency, growth rate)
Microtubule destabilizing agents exert their potent effects not necessarily by causing a massive depolymerization of microtubules, but by subtly suppressing their dynamic instability. At low concentrations, these agents can significantly alter the parameters of microtubule dynamics, including the rates of growth and shortening, and the frequencies of transitions between these states, known as catastrophe (a switch from growth to shortening) and rescue (a switch from shortening to growth). This suppression of dynamics is a key mechanism underlying their biological activity. nih.govnih.gov
Detailed research on specific compounds, such as the potent maytansinoid S-methyl DM1, provides a clear, quantitative picture of these effects. For the purposes of this analysis, S-methyl DM1 will be used as a representative example of a this compound. Studies using video-enhanced differential interference contrast microscopy have allowed for the precise measurement of dynamic instability parameters in the presence of this agent, both in vitro with purified tubulin and within living cells. nih.gov
Research Findings on Dynamic Instability Parameters
Quantitative studies have elucidated the specific effects of maytansinoids on microtubule dynamics. In experiments with purified bovine brain microtubules, S-methyl DM1 demonstrated a more potent suppression of dynamic instability compared to its parent compound, maytansine. nih.gov
As detailed in the table below, 100 nmol/L of S-methyl DM1 caused a dramatic reduction in the shortening rate, shortening length, and catastrophe frequency, while significantly increasing the time microtubules spent in a paused state. nih.gov
| Parameter | Control | Maytansine (100 nmol/L) | S-methyl DM1 (100 nmol/L) | S-methyl DM4 (100 nmol/L) |
|---|---|---|---|---|
| Growth Rate (μm/min) | 2.1 ± 0.1 | 1.8 ± 0.1 | 1.5 ± 0.1 | 1.4 ± 0.1 |
| Shortening Rate (μm/min) | 27.3 ± 1.5 | 17.8 ± 1.2 | 8.3 ± 0.6 | 11.0 ± 0.8 |
| Catastrophe Frequency (events/min) | 0.66 ± 0.07 | 0.47 ± 0.05 | 0.07 ± 0.02 | 0.18 ± 0.04 |
| Rescue Frequency (events/min) | 0.33 ± 0.09 | 0.30 ± 0.08 | 0.18 ± 0.05 | 0.25 ± 0.06 |
| Time in Pause (%) | 32 ± 2 | 34 ± 3 | 73 ± 3 | 62 ± 3 |
Data adapted from Lopus, et al., Molecular Cancer Therapeutics, 2010. nih.gov
Similar effects were observed in studies tracking microtubule dynamics within living cells. In these cellular environments, maytansine and S-methyl DM1 also potently suppressed microtubule dynamics. nih.gov The shortening and growth rates were suppressed, the catastrophe frequency was reduced, and the rescue frequency was enhanced. nih.gov These findings confirm that the molecular mechanism of microtubule end poisoning observed in vitro is consistent with the agent's activity in a complex cellular context. nih.govnih.gov
The table below summarizes the quantitative effects of maytansine and S-methyl DM1 on the dynamic instability of microtubules in A-549 cells. nih.gov
| Parameter | Control | Maytansine (3 nmol/L) | S-methyl DM1 (3 nmol/L) |
|---|---|---|---|
| Growth Rate (μm/min) | 12.9 ± 1.0 | 8.1 ± 0.8 | 9.3 ± 0.8 |
| Shortening Rate (μm/min) | 20.0 ± 2.3 | 11.0 ± 1.5 | 15.6 ± 1.6 |
| Catastrophe Frequency (events/microtubule/min) | 2.3 ± 0.3 | 0.9 ± 0.2 | 1.5 ± 0.2 |
| Rescue Frequency (events/microtubule/min) | 1.1 ± 0.2 | 1.3 ± 0.2 | 1.8 ± 0.3 |
Data adapted from Oroudjev, et al., Molecular Cancer Therapeutics, 2010. nih.gov
Collectively, these research findings demonstrate that the primary mechanism through which this compound functions at low concentrations is the potent suppression of microtubule dynamic instability. By altering key parameters—slowing growth and shortening, reducing catastrophes, and promoting rescues—the agent effectively freezes the microtubule cytoskeleton, rendering it incapable of performing its essential cellular functions. nih.govnih.gov
Cellular and Subcellular Effects of Microtubule Destabilizing Agent 1
Disruption of Microtubule Cytoskeleton Organization
The primary cellular target of Microtubule destabilizing agent-1 is the microtubule cytoskeleton, a dynamic network of protein filaments essential for numerous cellular processes. Microtubule-targeting agents interfere with the dynamic equilibrium of tubulin polymerization and depolymerization, which is critical for cell division and the maintenance of cellular architecture.
During interphase, the period of the cell cycle between divisions, microtubules form an intricate, well-organized network that spans the cytoplasm. This network is crucial for maintaining cell shape, facilitating intracellular transport, and positioning organelles. Microtubule destabilizing agents like this compound exert their effect by binding to tubulin subunits, preventing their assembly into microtubules.
Research based on the primary discovery of this compound (Compound 12b) included immunofluorescence staining to visualize its effect on the microtubule network in cancer cells. Treatment with the compound leads to a significant disruption of the normal filamentous microtubule architecture. Instead of a clear, web-like structure, the microtubule network collapses, resulting in a diffuse pattern of tubulin throughout the cytoplasm, which is indicative of microtubule depolymerization. This loss of structural integrity directly impacts the cell's ability to maintain its shape and internal organization.
The role of microtubules is particularly critical during mitosis. The interphase microtubule network is disassembled and reorganized to form the mitotic spindle, a complex bipolar structure responsible for segregating duplicated chromosomes into two daughter cells. The proper function of this apparatus depends on the highly dynamic nature of its microtubules.
This compound, by inhibiting tubulin polymerization, directly prevents the formation of a functional mitotic spindle. Cells treated with the compound are unable to assemble the necessary microtubule structures to align chromosomes at the metaphase plate. This failure to form a bipolar spindle triggers the spindle assembly checkpoint, a cellular surveillance mechanism that halts the cell cycle to prevent chromosomal missegregation. The result is a cell arrested in mitosis with disorganized chromosomes, unable to proceed to anaphase.
Influence on Organelle Positioning and Intracellular Transport Processes
The microtubule network acts as a system of tracks for the movement of organelles, vesicles, and macromolecules within the cell, a process mediated by motor proteins like kinesins and dyneins. This intracellular transport is vital for cellular function, including signaling and metabolism. Furthermore, the cytoskeleton, including microtubules, is responsible for anchoring and positioning organelles within the cytoplasm.
The depolymerization of the microtubule cytoskeleton by this compound effectively dismantles these intracellular "highways." This disruption severely impairs the directed transport of various cellular components. Consequently, the organized positioning of organelles such as the Golgi apparatus and mitochondria is lost, and the efficient trafficking of vesicles between different cellular compartments is inhibited. While not always a primary focus of initial drug discovery, this disruption of intracellular transport is an inevitable and significant consequence of the compound's fundamental mechanism of action.
Alterations in Cellular Morphology and Adhesion Dynamics
Detailed research findings and data tables specifically describing the impact of this compound on cell shape, cytoskeletal organization beyond general microtubule disruption, and the dynamics of cell-to-cell or cell-to-matrix adhesion are not available in the current body of scientific literature.
Cellular Responses and Signaling Cascades Triggered by Microtubule Destabilizing Agent 1
Induction of Programmed Cell Death Pathways
The sustained mitotic arrest and cellular stress induced by Microtubule destabilizing agent-1 ultimately converge on the activation of programmed cell death pathways.
A primary outcome of treatment with microtubule destabilizing agents is the induction of apoptosis, or programmed cell death. nih.govnih.gov The disruption of microtubule function can trigger both intrinsic (mitochondria-mediated) and extrinsic apoptotic pathways.
The intrinsic pathway is often initiated by the release of pro-apoptotic factors from the mitochondria. Microtubule disruption can lead to the release of Bim, a pro-apoptotic Bcl-2 family protein, from its sequestration on the microtubule network. nih.gov Once liberated, Bim can activate other pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, the initiator caspase in this pathway. Caspase-9, in turn, activates effector caspases such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.
Some microtubule destabilizing agents have been shown to induce apoptosis through the phosphorylation of Bcl-2, an anti-apoptotic protein. nih.gov Phosphorylation can inactivate Bcl-2, thereby promoting apoptosis.
| Apoptotic Event | Description | Reference |
|---|---|---|
| Bim Release | Disruption of microtubules releases the pro-apoptotic protein Bim from its association with the cytoskeleton. | nih.gov |
| Bcl-2 Phosphorylation | Some agents can lead to the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2. | nih.gov |
| Caspase Activation | Initiator and effector caspases are activated, leading to the execution of the apoptotic program. |
Emerging evidence suggests that some microtubule destabilizing agents can induce a specific form of apoptosis known as immunogenic cell death (ICD). researchgate.netnih.govnih.gov ICD is characterized by the release of damage-associated molecular patterns (DAMPs) from dying cancer cells, which can stimulate an anti-tumor immune response. researchgate.netnih.gov
Key hallmarks of ICD include the surface exposure of calreticulin, the release of ATP, and the secretion of high-mobility group box 1 (HMGB1) protein. researchgate.netnih.gov For instance, the microtubule-destabilizing agent AUS_001 has been shown to induce the release of HMGB1 and the secretion of chemokines like CXCL10, which are important for attracting immune cells. researchgate.net Similarly, another novel microtubule-targeting agent, SIX2G, has been reported to induce ICD in multiple myeloma by promoting the surface translocation of calreticulin. nih.govnih.gov While specific studies on this compound's ability to induce ICD are not yet prevalent, the potential for this class of compounds to stimulate an immune response is an active area of investigation.
The relationship between microtubule destabilization and autophagy is complex and can be context-dependent. Autophagy is a cellular process for the degradation and recycling of cellular components, and it relies on the microtubule network for the transport of autophagosomes to lysosomes for fusion and degradation. nih.govnih.govbiologists.com
Disruption of microtubules by destabilizing agents can impair autophagic flux by preventing the fusion of autophagosomes with lysosomes. nih.gov This leads to an accumulation of autophagosomes and the autophagy-specific substrate p62. nih.gov This blockade of late-stage autophagy can contribute to the cytotoxic effects of these agents, as the cell is unable to clear damaged organelles and protein aggregates, ultimately promoting apoptotic cell death. nih.gov For example, the microtubule disrupting agent TN-16 has been shown to inhibit cancer cell growth by impairing late-stage autophagy and inducing apoptosis. nih.gov
Modulation of Signal Transduction Pathways (e.g., JNK, MAPK, ERK activation/inactivation)
Microtubule destabilizing agents are known to modulate several key signal transduction pathways that are critical for cell survival, proliferation, and stress responses. The c-Jun N-terminal kinase (JNK), mitogen-activated protein kinase (MAPK), and extracellular signal-regulated kinase (ERK) pathways are frequently affected.
The JNK pathway is often activated in response to cellular stress, including that induced by microtubule disruption. nih.gov JNK activity is required throughout the microtubule life cycle, and its inhibition can impact microtubule dynamics. nih.gov Activation of the JNK pathway by microtubule destabilizing agents can have complex downstream effects, contributing to both cell survival and apoptosis depending on the cellular context.
The ERK pathway is also modulated by these agents. For instance, some microtubule-disrupting agents have been shown to induce a sustained phosphorylation of paxillin (B1203293), a focal adhesion-associated protein, which requires the prior activation of ERK and p38 MAPK, but not JNK. researchgate.netscilit.com This can lead to the disorganization of focal adhesions and contribute to a form of cell death known as anoikis. researchgate.netscilit.com
| Pathway | Effect of Microtubule Destabilizing Agents | Reference |
|---|---|---|
| JNK | Often activated in response to microtubule disruption and can influence both cell survival and apoptosis. | nih.gov |
| ERK | Can be activated, leading to downstream effects such as paxillin phosphorylation and focal adhesion disorganization. | researchgate.netscilit.com |
| p38 MAPK | Can be activated in conjunction with ERK to mediate cellular responses to microtubule stress. | researchgate.netscilit.com |
Effects on Global Gene Expression Profiles and Proteostasis
The profound cellular changes induced by this compound are reflected in significant alterations to global gene expression profiles and proteostasis (protein homeostasis). The sustained activation of stress response pathways, cell cycle arrest, and the initiation of apoptosis all involve the transcriptional regulation of numerous genes.
Studies on various microtubule-targeting agents have revealed differential expression of genes involved in cell cycle control, apoptosis, and cytoskeletal organization. nih.gov For example, resistance to microtubule stabilizing agents has been associated with changes in the expression of cytoskeletal and cytoskeleton-associated proteins, such as 14-3-3σ and galectin-1. nih.gov
Furthermore, the disruption of the microtubule network directly impacts proteostasis. Microtubules serve as tracks for the transport of proteins and organelles, and their destabilization can lead to the accumulation of misfolded or aggregated proteins. As mentioned earlier, the impairment of autophagic flux contributes to this disruption of proteostasis. nih.gov The cellular response to this proteotoxic stress involves the upregulation of genes associated with the unfolded protein response (UPR) and other stress-response pathways. The specific gene expression signature induced by this compound would provide a detailed molecular fingerprint of its cellular impact.
In Vitro Biochemical and Biophysical Assays
In vitro assays utilize purified components to directly measure the interaction between a compound and its target, free from the complexities of a cellular environment.
Tubulin polymerization assays are fundamental for determining whether a compound like MDA-1 inhibits or enhances the formation of microtubules. cytoskeleton.com These assays monitor the transition of soluble αβ-tubulin heterodimers into microtubule polymers over time, typically showing three phases: nucleation, growth, and a steady state. cytoskeleton.comcytoskeleton.com The effect of a test compound is measured by its alteration of these polymerization kinetics. cytoskeleton.com
Turbidity-Based Assays: This classic method relies on the principle that microtubules scatter light, and the degree of light scattering is proportional to the concentration of the microtubule polymer. cytoskeleton.comcytoskeleton.com The polymerization of purified tubulin (typically >99% pure) is initiated by raising the temperature (e.g., to 37°C) in the presence of GTP and is monitored by measuring the increase in optical density (turbidity) at 340 nm in a spectrophotometer. nih.govcytoskeleton.com A decrease in the rate and extent of turbidity increase in the presence of MDA-1 would indicate its role as a microtubule destabilizer. cytoskeleton.com For example, the well-known destabilizer nocodazole (B1683961) significantly reduces the Vmax (maximum rate) of polymerization. cytoskeleton.com
Fluorescence-Based Assays: These assays offer a more sensitive alternative to turbidity measurements and are well-suited for high-throughput screening. maxanim.comhoelzel-biotech.com A common approach involves the use of a fluorescent reporter, such as 4',6-diamidino-2-phenylindole (DAPI), which exhibits enhanced fluorescence upon binding to polymerized tubulin. hoelzel-biotech.comnih.gov The increase in fluorescence intensity is measured over time (e.g., excitation at 360 nm, emission at 420 nm) to track microtubule formation. cytoskeleton.comhoelzel-biotech.com A compound like MDA-1 would be expected to suppress this increase in fluorescence. For instance, the microtubule destabilizer vinblastine (B1199706) causes a significant decrease in the Vmax and the final polymer mass in this type of assay. maxanim.comhoelzel-biotech.com
These assays confirm the direct interaction of a compound with tubulin and can determine binding affinity, stoichiometry, and the specific binding site.
Competition Binding Assays: This method is used to determine if a novel compound binds to a known ligand-binding site on tubulin. For example, to test if MDA-1 binds to the colchicine (B1669291) site, tubulin would be incubated with a fluorescent colchicine analogue. The ability of increasing concentrations of unlabeled MDA-1 to displace the fluorescent analogue is measured. A reduction in fluorescence indicates that MDA-1 competes for the same binding site. This approach is crucial for classifying new agents and supporting structure-based drug design efforts. nih.gov
Isothermal Titration Calorimetry (ITC): ITC is a powerful biophysical technique that measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. nih.govyoutube.com In a typical ITC experiment to study MDA-1, a solution of the compound would be titrated into a sample cell containing purified tubulin, and the minute heat changes are recorded. youtube.com The resulting data can be analyzed to directly determine the binding affinity (K_a_), stoichiometry (n), and enthalpy change (ΔH). nih.govrsc.org From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can also be calculated, offering deep insights into the driving forces of the interaction. nih.govrsc.org
Determining the three-dimensional structure of MDA-1 bound to tubulin provides atomic-level detail of the binding interaction, which is invaluable for understanding its mechanism and for guiding medicinal chemistry efforts to improve potency and specificity. nih.govspringernature.com
X-ray Crystallography: This technique has been instrumental in revealing how microtubule-targeting agents bind to tubulin. nih.govnih.gov It requires the formation of high-quality crystals of the tubulin-MDA-1 complex. Historically, crystallizing tubulin has been challenging, but the use of stabilizing proteins, such as stathmin-like domains (SLDs), has enabled the crystallization of tubulin in complex with various ligands. nih.govresearchgate.net The resulting electron density maps reveal the precise orientation of the drug in its binding pocket and the specific amino acid residues involved in the interaction. nih.gov This information is critical for understanding structure-activity relationships. nih.gov
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a revolutionary tool for structural biology, allowing for the high-resolution structure determination of macromolecules in a near-native, solution-like state. nih.govfrontiersin.org For studying MDA-1, tubulin or pre-formed microtubules are incubated with the compound, vitrified in a thin layer of ice, and imaged with an electron microscope. nih.gov Thousands of 2D particle images are then computationally processed to reconstruct a 3D map of the tubulin-MDA-1 complex. nih.govnih.gov Cryo-EM is particularly powerful for visualizing the conformational changes in tubulin or the microtubule lattice induced by ligand binding and can be used to study large, flexible complexes that are difficult to crystallize. frontiersin.orgyale.edu
Cell-Based Assays
Cell-based assays are essential to confirm that a compound's in vitro activity translates into a functional effect within a living cell. They provide a more physiologically relevant context for evaluating microtubule destabilizing agents. nih.govnih.gov
In untreated cells, microscopy reveals a dense, intricate network of microtubule filaments extending throughout the cytoplasm. nih.gov After treatment with an effective microtubule destabilizing agent like MDA-1, this network would appear disrupted, fragmented, or completely depolymerized, leading to a diffuse cytoplasmic stain of tubulin monomers. nih.gov This visual confirmation is a critical step in verifying a compound's mechanism of action. nih.govresearchgate.net
While immunofluorescence provides a static snapshot, live-cell imaging allows for the direct observation of microtubule dynamics in real time. Microtubules are highly dynamic structures that undergo phases of growth (polymerization) and shrinkage (depolymerization), a property known as dynamic instability. jneurosci.org
To visualize this, cells are transfected with a fluorescently tagged microtubule-associated protein that specifically binds to the growing plus-ends of microtubules, such as End-Binding Protein 3 (EB3) tagged with Green Fluorescent Protein (EB3-GFP). jneurosci.orgnih.gov As microtubules grow, the EB3-GFP appears as a moving "comet" that can be tracked using time-lapse microscopy (e.g., TIRF microscopy). molbiolcell.orgnih.gov By analyzing the speed, duration, and directionality of these comets before and after treatment with MDA-1, researchers can quantify the compound's effect on key parameters of dynamic instability, such as the rates of microtubule growth and shrinkage and the frequency of transitions between these states (catastrophe and rescue). jneurosci.orgfrontiersin.org A destabilizing agent would be expected to decrease the growth rate and/or increase the catastrophe frequency. frontiersin.org
Cell Cycle Analysis via Flow Cytometry
The investigation of this compound's (MDA-1) impact on cell cycle progression is frequently carried out using flow cytometry. This technique allows for the rapid quantification of cellular DNA content, thereby revealing the distribution of cells in different phases of the cell cycle (G1, S, and G2/M).
Studies have demonstrated that treatment with microtubule destabilizing agents can lead to an arrest in the G2/M phase of the cell cycle. researchgate.net This is a direct consequence of the disruption of the mitotic spindle, a structure crucial for chromosome segregation during mitosis. researchgate.netnih.gov By treating cell populations with MDA-1 and subsequently staining them with a fluorescent DNA-binding dye, researchers can analyze the resulting histograms to determine the percentage of cells accumulating in the G2/M phase. For instance, a notable increase in the G2/M population is a key indicator of the compound's antimitotic activity. researchgate.net This method provides quantitative data on the cell cycle arrest induced by MDA-1, a hallmark of microtubule-targeting agents. researchgate.net
Cell Proliferation and Viability Assays (focused on cellular response mechanisms)
A variety of assays are employed to assess the effects of this compound on cell proliferation and viability, providing insights into the cellular response mechanisms. These assays are fundamental in characterizing the cytotoxic potential of the compound. nih.gov
Commonly used methods include tetrazolium reduction assays (like MTS) and resazurin (B115843) reduction assays. promega.com.bryoutube.com These colorimetric or fluorometric assays measure the metabolic activity of cells, which correlates with the number of viable cells. youtube.comnih.gov A decrease in metabolic activity following treatment with MDA-1 indicates a reduction in cell viability. Another approach is to measure ATP levels, as only viable cells can synthesize ATP. youtube.com
Furthermore, assays that detect the loss of membrane integrity, such as those measuring the release of lactate (B86563) dehydrogenase (LDH) or dead-cell proteases, can quantify cytotoxicity. youtube.com The trypan blue exclusion assay is a simple method where dead cells, having lost membrane integrity, take up the dye and are stained blue. youtube.com These assays collectively provide a comprehensive understanding of how MDA-1 affects cell survival and proliferation.
Table 1: Overview of Cell Proliferation and Viability Assays
| Assay Type | Principle | Measured Parameter | Indication |
|---|---|---|---|
| Tetrazolium Reduction (e.g., MTS) | Reduction of a tetrazolium compound by metabolically active cells to a colored formazan (B1609692) product. promega.com.bryoutube.com | Colorimetric change | Cell viability |
| Resazurin Reduction | Reduction of non-fluorescent resazurin to fluorescent resorufin (B1680543) by viable cells. youtube.com | Fluorescence | Cell viability |
| ATP Assay | Quantification of ATP, which is only produced by metabolically active cells. youtube.com | Luminescence | Cell viability |
| LDH Release Assay | Measurement of lactate dehydrogenase released from cells with damaged membranes. youtube.com | Enzymatic activity | Cytotoxicity |
| Dead-Cell Protease Assay | Detection of proteases released from non-viable cells. youtube.com | Fluorescence or Luminescence | Cytotoxicity |
| Trypan Blue Exclusion | Uptake of dye by cells with compromised membranes. youtube.com | Stained (non-viable) vs. unstained (viable) cells | Cell viability |
Cellular Migration and Invasion Assays
The influence of this compound on the migratory and invasive capabilities of cells is evaluated through established in vitro assays. These assays are critical for understanding the compound's potential to interfere with processes central to cancer metastasis. youtube.com
The wound healing or scratch assay is a straightforward method to study cell migration. youtube.com A "wound" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is monitored over time. youtube.com Treatment with MDA-1 can be assessed for its ability to inhibit this collective cell movement.
The transwell migration assay , also known as the Boyden chamber assay, provides a quantitative measure of chemotactic cell migration. youtube.comyoutube.com Cells are seeded in the upper chamber of a transwell insert, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the porous membrane to the lower chamber is quantified. For invasion assays , the membrane is coated with a layer of extracellular matrix (ECM), such as Matrigel, which cells must degrade and penetrate to migrate. youtube.comnih.gov This modification specifically assesses the invasive potential of cells. nih.gov The disruption of the microtubule network by MDA-1 is expected to impair cell polarization and directional movement, thereby inhibiting both migration and invasion. nih.govnih.gov
High-Throughput Screening Approaches for Analog Identification
High-throughput screening (HTS) methodologies are instrumental in the discovery of novel analogs of this compound with potentially improved properties. These approaches allow for the rapid evaluation of large compound libraries. nih.govnih.gov
Cell-based assays are often adapted for HTS formats. For instance, a flow cytometry-based method can be used to rapidly quantify the extent of tubulin polymerization within whole cells. nih.govresearchgate.net This allows for the identification of compounds that, like MDA-1, destabilize microtubules. Another HTS approach involves using fluorescently labeled probes that bind to microtubules. nih.gov Compounds that displace the probe, indicating they bind to microtubules, can be identified through changes in fluorescence. nih.gov
Furthermore, cell viability assays, such as those measuring ATP levels or using fluorescent dyes, can be performed in a high-throughput manner to screen for compounds that exhibit cytotoxic effects characteristic of microtubule destabilizers. nih.gov The primary goal of these HTS campaigns is to identify new chemical entities that can be further developed as potent microtubule-targeting agents. nih.govnih.gov
In Vivo Preclinical Research Models (Non-Human Organisms)
Zebrafish Models (for developmental or cellular studies)
The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying the effects of microtubule destabilizing agents on developmental and cellular processes. nih.gov The optical transparency of zebrafish embryos allows for real-time imaging of developmental events, making it an ideal system to observe the consequences of microtubule disruption. mdpi.com
Microtubules are essential for numerous developmental processes in zebrafish, including cell division, epiboly (the spreading of blastoderm cells over the yolk), and nervous system development. nih.govresearchgate.net The effect of compounds on epiboly migration has been utilized to screen for microtubule destabilizing agents. researchgate.net Researchers can expose zebrafish embryos to MDA-1 and observe for specific developmental defects such as delayed cell migration, mitotic arrest, and disruption of the microtubule cytoskeleton. researchgate.net For example, studies have shown that exposure to certain chemicals can reduce the levels of acetylated α-tubulin, indicating altered microtubule stability. nih.gov The conservation of major signaling pathways between zebrafish and mammals further enhances the relevance of this model for preclinical research. nih.gov
Murine Xenograft Models (for studying cellular effects in complex biological systems, excluding therapeutic efficacy)
In this context, xenograft tumors can be harvested after treatment with MDA-1 and analyzed for various cellular and molecular changes. For instance, researchers can examine the disruption of the tumor vasculature, as microtubule destabilizing agents are known to have anti-angiogenic effects. nih.gov Immunohistochemical analysis of tumor sections can reveal changes in microtubule structure, cell proliferation markers, and the induction of apoptosis. nih.gov Furthermore, analysis of peripheral blood mononuclear cells from treated mice can provide insights into the systemic effects of the compound on microtubule polymerization. nih.gov These models allow for the investigation of how MDA-1 affects cancer cells in the context of the tumor microenvironment.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Nocodazole |
| Paclitaxel |
| Vincristine |
| Colchicine |
| Podophyllotoxin |
| Combretastatins |
| Vinblastine |
| Docetaxel |
| Cabazitaxel |
| Ixabepilone |
| Maytansine |
| BNC105 |
| CA4P |
Methodologies and Research Models for Investigating Microtubule Destabilizing Agent 1
Studies on Microtubule Dynamics and Function
The functional consequences of microtubule destabilization induced by Microtubule destabilizing agent-1, also identified as compound 12b, have been evaluated in vivo using various tumor xenograft and patient-derived xenograft (PDX) mouse models. nih.gov These studies serve to translate the in vitro findings of microtubule disruption into a systemic, organismal context, primarily focusing on the agent's antitumor efficacy, which is a direct functional outcome of its mechanism of action.
Research has demonstrated that this compound exhibits potent antitumor activity in a xenograft model using the multidrug-resistant A2780/T cell line. nih.govacs.org This indicates that the compound's ability to destabilize microtubules is effective in overcoming resistance mechanisms that often plague other microtubule-targeting agents.
Furthermore, the efficacy of this compound was assessed in clinically relevant patient-derived xenograft (PDX) models. In models of triple-negative breast cancer and osimertinib-resistant non-small-cell lung cancer, administration of compound 12b resulted in significant tumor growth inhibition. nih.govacs.org Specifically, treatment led to a tumor inhibition of over 70% in these challenging, treatment-resistant cancer models, highlighting the potent functional impact of the compound's microtubule destabilizing activity in vivo. nih.govacs.org These animal model studies are crucial for validating the therapeutic potential of targeting microtubule dynamics with this specific agent.
Interactive Data Table: In Vivo Efficacy of this compound (Compound 12b)
| Animal Model Type | Cancer Model | Key Research Finding | Citation |
| Xenograft Model | Multidrug-Resistant (A2780/T) | Potent antitumor activity demonstrated. | nih.gov, acs.org |
| Patient-Derived Xenograft (PDX) | Triple-Negative Breast Cancer | Induced more than 70% tumor inhibition. | nih.gov, acs.org |
| Patient-Derived Xenograft (PDX) | Osimertinib-Resistant Non-Small-Cell Lung Cancer | Induced more than 70% tumor inhibition. | nih.gov, acs.org |
Mechanisms of Cellular Adaptation and Resistance to Microtubule Destabilizing Agent 1
Tubulin Isotype Expression and Post-Translational Modifications
The primary target of Microtubule Destabilizing Agent-1 is the tubulin protein, which exists in various forms known as isotypes. The differential expression of these isotypes can significantly influence the sensitivity of cancer cells to this agent. Some tubulin isotypes may have a lower binding affinity for this compound, or they may inherently possess different dynamic properties, rendering microtubules more resistant to its destabilizing effects. For example, the overexpression of the βIII-tubulin isotype is frequently associated with resistance to various microtubule-targeting drugs. nih.gov The expression of specific tubulin isotypes can alter microtubule stability, and in some cases, the re-sensitization of resistant cells has been achieved by using antisense oligonucleotides to decrease the expression of the βIII isotype. nih.gov
| Mechanism | Description | Impact on Resistance to this compound |
| Tubulin Isotype Switching | Altered expression levels of different α- and β-tubulin isotypes. | Overexpression of isotypes like βIII-tubulin can decrease drug binding or alter microtubule dynamics, leading to reduced sensitivity. nih.gov |
| Post-Translational Modifications (PTMs) | Enzymatic modifications of tubulin subunits after translation, such as acetylation, detyrosination, and polyglutamylation. frontiersin.org | PTMs can change the conformation of tubulin, affecting drug-binding affinity and the interaction with microtubule-associated proteins, thereby modulating microtubule stability and drug response. researchgate.netfrontiersin.org |
Alterations in Tubulin Gene Expression or Specific Mutations Conferring Resistance
Direct genetic alterations in the tubulin genes are a significant mechanism of acquired resistance to agents like this compound. Mutations in the genes encoding β-tubulin, the binding site for many microtubule destabilizers, can prevent the drug from effectively interacting with its target. nih.govnih.gov These mutations are often located near the drug-binding pocket, providing a clear structural basis for the resistance mechanism. nih.gov The development of a highly resistant phenotype can occur in a stepwise manner, beginning with a mutation in one β-tubulin allele, followed by the loss of the other, wild-type allele, an event known as loss of heterozygosity. nih.gov
| Alteration Type | Specific Example | Consequence for this compound Efficacy |
| Gene Mutations | Point mutations in β-tubulin genes, particularly in regions encoding the drug-binding site. nih.govnih.gov | Reduces the binding affinity of the drug to tubulin, rendering it less effective at destabilizing microtubules. nih.gov |
| Loss of Heterozygosity (LOH) | Loss of the wild-type β-tubulin allele in cells that have acquired a resistance-conferring mutation in the other allele. nih.gov | Leads to a cell population expressing only the mutant, drug-resistant tubulin, resulting in a higher level of resistance. nih.gov |
| Altered Gene Expression | Changes in the transcription and translation of tubulin genes. | Can modulate the total amount of tubulin available, potentially altering the equilibrium of microtubule dynamics and drug sensitivity. nih.gov |
Role of Microtubule-Associated Proteins (MAPs) and Tubulin-Binding Proteins (e.g., Stathmin, MCAK) in Modulating Sensitivity
The dynamic behavior of microtubules is not solely dependent on tubulin itself but is also tightly regulated by a host of microtubule-associated proteins (MAPs). nih.gov These proteins can either stabilize or destabilize microtubules and their expression levels and activity can significantly impact the cellular response to this compound. nih.govnih.gov
Stathmin, for example, is a well-characterized microtubule-destabilizing protein that sequesters tubulin dimers, preventing their incorporation into microtubules. Overexpression or altered activity of stathmin can lead to a cellular environment where microtubules are inherently less stable, which can paradoxically confer resistance to drugs that also destabilize microtubules. In such cases, the cell may become less dependent on the precise regulation of microtubule dynamics that is disrupted by the drug.
Conversely, proteins that stabilize microtubules can also play a role in resistance. For instance, Mitotic Centromere-Associated Kinesin (MCAK) is a kinesin that promotes microtubule depolymerization. Changes in MCAK activity can alter the balance of microtubule dynamics, and in some models, overexpression of MCAK can lead to resistance to microtubule-stabilizing drugs by increasing microtubule detachment from spindle poles. nih.gov The logic can be inverted for destabilizing agents, where a decrease in MCAK activity could lead to more stable microtubules that are less susceptible to the drug's effects. The complex interplay of various MAPs, including those that bind to the microtubule lattice or the plus-ends, creates a regulatory network that can be rewired in cancer cells to resist the effects of microtubule-targeting therapies. nih.govmdpi.com
| Protein | Normal Function | Role in Resistance to this compound |
| Stathmin (Op18) | Sequesters tubulin dimers, promoting microtubule depolymerization. mdpi.com | Altered expression can change the intrinsic stability of microtubules, potentially making cells less sensitive to the effects of external destabilizing agents. |
| MCAK (Mitotic Centromere-Associated Kinesin) | A kinesin-13 family member that depolymerizes microtubules. nih.gov | Changes in its activity can shift the balance of microtubule dynamics, potentially counteracting the effects of the drug. |
| Other MAPs (e.g., MAP4, Tau) | Generally stabilize microtubules by binding to the microtubule lattice. nih.govphysiology.org | Overexpression of stabilizing MAPs can make microtubules more resistant to the depolymerizing effects of the drug. |
Efflux Pump Overexpression (e.g., P-glycoprotein)
One of the most well-documented mechanisms of multidrug resistance (MDR) in cancer is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. nih.govnih.gov P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a prominent member of this family. nih.gov These transporters are located in the cell membrane and actively pump a wide variety of structurally diverse compounds, including many chemotherapeutic agents, out of the cell. researchgate.net
This efflux mechanism reduces the intracellular concentration of this compound, preventing it from reaching the necessary concentration to effectively bind to tubulin and disrupt microtubule function. researchgate.net The overexpression of P-gp is a common feature in tumors that have acquired resistance to microtubule-targeting agents. nih.gov While some microtubule-targeting agents can themselves induce the expression of P-gp, others may be less susceptible to this resistance mechanism. researchgate.net The ability of a cell to expel the drug is a critical determinant of its sensitivity, and overcoming this efflux is a major focus of research in cancer therapy. youtube.com
Bypass Signaling Pathways and Intrinsic Apoptosis Resistance Mechanisms
This compound, like other drugs of its class, ultimately induces cell death, primarily through apoptosis, following a prolonged mitotic arrest. nih.gov Therefore, alterations in the signaling pathways that control apoptosis can confer resistance. Cancer cells can acquire resistance by upregulating anti-apoptotic proteins, such as those in the Bcl-2 family, or by downregulating pro-apoptotic proteins. nih.gov Overexpression of Bcl-2, for instance, can raise the threshold for apoptosis induction, allowing cells to survive the mitotic checkpoint activation caused by the drug. nih.gov
Furthermore, cells can develop "bypass" mechanisms, where they activate alternative signaling pathways to promote survival and proliferation, even in the presence of a damaged mitotic spindle. nih.gov These pathways may involve receptor tyrosine kinases, the PI3K/Akt/mTOR pathway, or the Ras/MEK/ERK pathway. By activating these pro-survival signals, cancer cells can counteract the cytotoxic effects of this compound and continue to proliferate. The interplay between the direct effects of the drug on microtubules and the cell's intrinsic survival and death signaling networks is a critical factor in determining the ultimate outcome of treatment. nih.govnih.gov
Future Directions in Microtubule Destabilizing Agent 1 Research
Elucidation of Novel Binding Sites and Mechanisms of Action
A primary avenue of future research for Microtubule Destabilizing Agent-1 involves a deeper understanding of its interaction with tubulin, the fundamental building block of microtubules. While initial studies indicate that many MDAs, including this compound, target the well-known colchicine (B1669291) binding site on β-tubulin, the search for novel interaction sites is a key objective. nih.govresearchgate.netnih.gov
Most existing MDAs bind to a few established domains on the tubulin heterodimer, such as the colchicine site, the vinca (B1221190) domain, or the taxane (B156437) site (for stabilizing agents). elsevier.comresearchgate.net However, the discovery of agents that bind to entirely new pockets or even to the α-tubulin subunit is a promising frontier. nih.gov Such discoveries could overcome mechanisms of resistance that affect current drugs, which are often linked to mutations in the established binding sites. researchgate.net
Future investigations will likely employ high-resolution X-ray crystallography and cryo-electron microscopy to precisely map the binding of this compound to tubulin. nih.gov Beyond simple binding, research will focus on the downstream consequences, such as how the agent's presence alters the conformation of tubulin dimers and prevents the straight conformation required for microtubule polymerization. Further studies may also explore whether this compound's mechanism extends beyond mitotic arrest to include other cellular effects, such as the disruption of intracellular trafficking or the induction of signaling pathways independent of the cell cycle. nih.gov A recent development in the field is the creation of microtubule degradation agents (MDgAs), which leverage cellular machinery to specifically destroy tubulin, representing a completely different mechanism that could bypass traditional resistance. youtube.com
Application as a Chemical Probe for Fundamental Biological Processes and Microtubule Function
Specific and potent molecules like this compound are invaluable tools for basic science. As a "chemical probe," this agent can be used to dissect the intricate roles of microtubules in cellular homeostasis. youtube.com By selectively disrupting microtubule dynamics at defined times, researchers can investigate a wide array of biological questions.
Future applications in this area include:
Investigating Mitosis: Using synchronized cell cultures, the precise application of this compound can help elucidate the specific requirements for microtubule dynamics at different stages of mitotic spindle formation and chromosome segregation. nih.govnih.gov
Studying Cell Motility and Shape: The role of microtubules in maintaining cell polarity, directing migration, and controlling cell shape can be explored by observing cellular responses to treatment with the agent. nih.gov
Elucidating Intracellular Transport: Researchers can study the dependence of organelle and vesicle transport on a stable microtubule network by observing the effects of its disruption. nih.gov
Exploring Neurological Functions: In differentiated, non-dividing cells like neurons, microtubules are crucial for axonal transport. Cautious application of agents like this compound in neuronal cell culture models could help unravel the complexities of microtubule function in neurobiology. nih.gov
By providing a method to acutely perturb the microtubule cytoskeleton, this compound can help uncover new functions and regulatory mechanisms related to this essential cellular component.
Research into Structure-Activity Relationships for Enhanced Research Utility
The development of more effective and specific microtubule-targeting agents hinges on detailed structure-activity relationship (SAR) studies. For this compound, which is part of a series of hydroxamic acid-based compounds, initial SAR studies have laid the groundwork. Future research will systematically modify its chemical structure to understand how different functional groups contribute to its activity.
Key research questions for future SAR studies include:
How do modifications to the hydroxamic acid group affect tubulin binding affinity and microtubule destabilization?
What is the role of the phenoxy and methylquinazoline moieties in the molecule's interaction with the colchicine binding pocket?
Can the molecule be altered to increase its specificity for tubulin isoforms that are overexpressed in cancer cells, potentially reducing off-target effects? researchgate.net
This research involves synthesizing a library of analogs and evaluating them through a battery of tests. The goal is to identify compounds with improved potency, better pharmacological properties, and the ability to overcome common drug resistance mechanisms, such as those mediated by efflux pumps. nih.gov The insights gained will not only refine this compound as a research tool but also guide the design of next-generation therapeutic candidates.
| Molecular Region | Potential Modification | Hypothesized Outcome to Investigate | Assay for Evaluation |
|---|---|---|---|
| Hydroxamic Acid Group | Replace with other metal-chelating groups (e.g., carboxylate, hydroxypyridinone) | Altered binding affinity or interaction with key residues in the colchicine site. | In vitro tubulin polymerization assay; Isothermal titration calorimetry. |
| Methylquinazoline Ring | Substitute with other heterocyclic systems (e.g., quinoline, benzimidazole) | Changes in hydrophobic interactions and hydrogen bonding within the binding pocket. | Molecular docking simulations; Cellular cytotoxicity assays (IC50 determination). |
| Linker Region | Vary length and flexibility of the ether linkage. | Optimize orientation and positioning of the terminal groups within the binding site. | X-ray co-crystallography with tubulin; Immunofluorescence microscopy of microtubule network. |
Development of Advanced In Vitro and In Vivo Research Models for Mechanistic Studies
To fully understand the potential of this compound, researchers must move beyond simple 2D cell cultures and purified protein assays. The development of more sophisticated research models that better recapitulate human physiology and disease is a critical future direction.
Advanced In Vitro Models:
3D Spheroids and Organoids: Patient-derived organoids can provide a more realistic model of tumor architecture and drug response than traditional cell lines. nih.gov
Microfluidic "Tumor-on-a-Chip" Systems: These platforms can model the tumor microenvironment, including blood flow and interactions with other cell types, to better predict in vivo efficacy.
High-Content Imaging Assays: Automated microscopy and analysis can provide quantitative data on the effects of this compound on the microtubule network, cell cycle progression, and apoptosis in a high-throughput manner.
CRISPR-Engineered Cell Lines: Creating cell lines with specific mutations in tubulin genes can help map binding sites and proactively investigate potential resistance mechanisms.
Advanced In Vivo Models:
Patient-Derived Xenografts (PDX): Implanting patient tumor tissue into immunodeficient mice creates a model that retains the heterogeneity of the original tumor, offering a powerful tool for assessing therapeutic efficacy.
Genetically Engineered Mouse Models (GEMMs): These models, which develop tumors spontaneously in an immunocompetent setting, are crucial for studying the interaction between the drug, the tumor, and the immune system.
Zebrafish and Chick Embryo Models: These models allow for rapid in vivo visualization of drug effects on processes like angiogenesis, which can be disrupted by microtubule-destabilizing agents. elsevier.com
By leveraging these advanced models, researchers can gain a more comprehensive understanding of the mechanisms of action of this compound, identify predictive biomarkers for its efficacy, and better anticipate its behavior in a complex biological system.
Q & A
Basic: What experimental methods are commonly used to assess the depolymerization efficiency of microtubule destabilizing agents?
Answer: Researchers employ fluorescence-based assays (e.g., using ImageJ to quantify GFP-tubulin or Texas Red-labeled microtubule intensity in transfected vs. untransfected cells) and turbidity assays (measuring absorbance at 350 nm to track microtubule depolymerization in real-time) . For example, ImageJ analysis involves measuring pixel intensity ratios between treated and untreated cells to calculate microtubule fluorescence ratios, with values <1 indicating destabilization . Turbidity assays require calibrating purified motor proteins (e.g., MCAK) and monitoring depolymerization kinetics under controlled ATP conditions .
Basic: What model systems are suitable for studying the cellular effects of microtubule destabilizing agents?
Answer:
- In vitro systems : Reconstituted microtubule dynamics assays using GMP-CPP-stabilized microtubules, where depolymerization is tracked via fluorescence microscopy or turbidity .
- Cell-based models : Transfected mammalian cells (e.g., HeLa) expressing GFP-tagged tubulin or destabilizing kinesins, analyzed during metaphase to observe mitotic arrest and apoptosis .
- Animal models : Xenograft tumors in SCID mice for evaluating anti-tumor efficacy and toxicity profiles .
Basic: How do microtubule destabilizing agents mechanistically induce apoptosis in cancer cells?
Answer: These agents bind to tubulin (e.g., at the colchicine site), preventing polymerization into microtubules. This disrupts mitotic spindle formation, leading to metaphase arrest and activation of the spindle assembly checkpoint. Prolonged arrest triggers caspase-mediated apoptosis . Structural studies show that agents like imidazoles induce conformational changes in tubulin, destabilizing protofilament interactions .
Advanced: How can structure-activity relationship (SAR) studies inform the design of novel microtubule destabilizing agents?
Answer: SAR analysis integrates X-ray crystallography of tubulin-agent complexes (e.g., colchicine-binding agents) with biochemical data to identify critical pharmacophores . For example, imidazole derivatives with 2-amino substitutions show enhanced binding affinity due to hydrogen-bond interactions with β-tubulin residues (e.g., Thr179, Asn101) . Computational docking (e.g., molecular dynamics simulations) further predicts how side-chain modifications affect binding kinetics and depolymerization potency .
Advanced: How can researchers resolve contradictory data on the direct vs. indirect mechanisms of microtubule destabilizing agents?
Answer: Contradictory findings (e.g., stathmin’s role in sequestering tubulin vs. directly destabilizing microtubules) require multi-modal validation:
- Biophysical assays : Sedimentation analysis to measure free tubulin levels after treatment .
- Live-cell imaging : Track microtubule dynamics in stathmin-knockout cells transfected with candidate agents .
- Computational modeling : Simulate agent-microtubule interactions to distinguish sequestration from direct destabilization .
Advanced: What computational approaches are used to study the binding kinetics of microtubule destabilizing agents?
Answer: Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations model agent-tubulin interactions at atomic resolution . For example, MD studies of colchicine analogs reveal that hydrophobic interactions with α-tubulin’s T7 loop are critical for high-affinity binding . Ensemble docking workflows can also screen compound libraries to prioritize candidates with optimal binding poses .
Advanced: How do microtubule destabilizing agents synergize with other anti-cancer therapies?
Answer: Synergy arises from targeting complementary pathways:
- Glucose metabolism inhibitors : Agents like fenbendazole reduce Glut-4 expression, starving cancer cells while destabilizing microtubules .
- DNA-damaging drugs : Preclinical studies show sequential treatment with destabilizing agents (inducing mitotic arrest) followed by cisplatin enhances apoptosis .
- Proteasome inhibitors : Combined use amplates ER stress and caspase activation .
Advanced: How do endogenous microtubule destabilizing proteins (e.g., stathmin) differ pharmacologically from small-molecule agents?
Answer: Endogenous proteins (e.g., stathmin, kinesin-13 family) regulate microtubule dynamics under physiological conditions, often via GTP-dependent mechanisms . Small-molecule agents (e.g., PC-046) act constitutively, bypassing cellular regulation, and often target cryptic binding sites (e.g., vinca domain) inaccessible to proteins . Pharmacological agents also exhibit longer residence times, enabling sustained depolymerization .
Advanced: What structural insights guide the optimization of microtubule destabilizing agents for clinical use?
Answer: Cryo-EM and X-ray crystallography of tubulin-agent complexes identify key binding motifs. For example:
- Colchicine site : Agents with trimethoxy-phenyl groups exhibit high affinity due to π-stacking with β-tubulin’s Tyr224 .
- Vinca domain : Modifications to the vindoline moiety in vinca alkaloids reduce P-glycoprotein-mediated resistance .
- Hydrophobic pockets : Adding halogen atoms (e.g., Cl, F) enhances van der Waals interactions in tubulin’s T7 loop .
Advanced: What challenges exist in translating preclinical findings on microtubule destabilizing agents to clinical trials?
Answer: Key challenges include:
- Toxicity : Off-target effects on neuronal microtubules (e.g., neurotoxicity in vinca alkaloids) .
- Resistance : Overexpression of βIII-tubulin isotypes or drug efflux pumps (e.g., MDR1) .
- Pharmacokinetics : Poor oral bioavailability in early-generation agents (e.g., colchicine) vs. improved profiles in newer analogs (e.g., PC-046) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
